N-methyl-2-phenylethenesulfonamide
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Overview
Description
N-methyl-2-phenylethenesulfonamide is a compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity It is a vinylsulfonamide derivative, characterized by the presence of a sulfonamide group attached to a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-phenylethenesulfonamide typically involves the reaction of 2-phenylethenesulfonyl chloride with methylamine. The process begins with the preparation of 2-phenylethenesulfonyl chloride by reacting styrene with sulfuryl chloride in anhydrous conditions. The resultant 2-phenylethenesulfonyl chloride is then reacted with a solution of methylamine in methanol to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of nucleophiles to the vinyl group of the compound, leading to the formation of new C-N bonds.
Domino Knoevenagel Hetero-Diels–Alder Reaction: This reaction involves the formation of complex cyclic structures through a series of sequential steps.
Common Reagents and Conditions
Aza-Michael Addition: Common reagents include nucleophiles such as amines, and the reaction is typically carried out under mild conditions.
Domino Knoevenagel Hetero-Diels–Alder Reaction: This reaction often involves the use of N,N-dimethylbarbituric acid and 4-hydroxycoumarin in water as the solvent.
Major Products Formed
Aza-Michael Addition: The major products are typically N-substituted sulfonamides.
Domino Knoevenagel Hetero-Diels–Alder Reaction: The major products are complex cyclic structures, often with multiple rings.
Scientific Research Applications
N-methyl-2-phenylethenesulfonamide has been explored for various scientific research applications:
Mechanism of Action
The primary mechanism of action of N-methyl-2-phenylethenesulfonamide involves its reactivity with nucleophiles. In the context of biological applications, the compound selectively modifies lysine residues in peptides through aza-Michael addition. This reaction targets the ε-amino group of lysine, forming stable C-N bonds and enabling site-specific labeling .
Comparison with Similar Compounds
Similar Compounds
N-phenylethenesulfonamide: Similar in structure but lacks the methyl group attached to the nitrogen atom.
N-methylbenzenesulfonamide: Contains a benzene ring instead of the vinyl group.
Coumarin-based sulfonamides: These compounds combine the sulfonamide group with a coumarin moiety, offering different biological activities.
Uniqueness
N-methyl-2-phenylethenesulfonamide stands out due to its vinyl group, which imparts unique reactivity, particularly in aza-Michael addition reactions. This makes it a valuable reagent for site-specific modifications in peptides and proteins, distinguishing it from other sulfonamide derivatives .
Properties
Molecular Formula |
C9H11NO2S |
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Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-methyl-2-phenylethenesulfonamide |
InChI |
InChI=1S/C9H11NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-8,10H,1H3 |
InChI Key |
GJRHGAJUWVQNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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